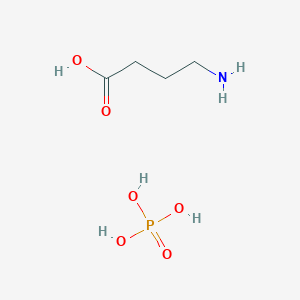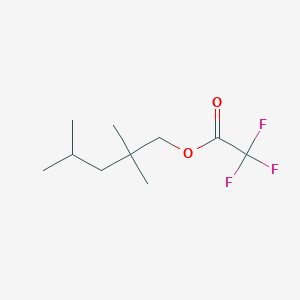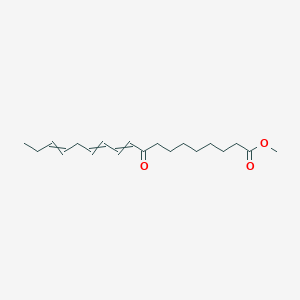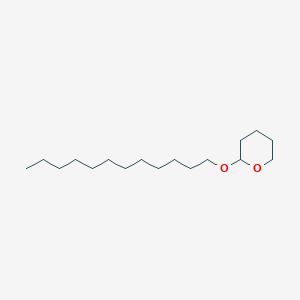![molecular formula C17H22N2 B14503877 4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline CAS No. 64497-20-7](/img/structure/B14503877.png)
4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline is an organic compound with a complex structure, featuring two amino groups and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-amino-2-(propan-2-yl)benzyl chloride with 2-methylaniline under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(propan-2-yl)aniline: Shares a similar structure but lacks the additional amino group.
2-Methylaniline: Similar aromatic structure but without the substituted phenyl ring.
Uniqueness
4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline is unique due to its dual amino groups and substituted phenyl ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Propriétés
Numéro CAS |
64497-20-7 |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
4-[(4-amino-2-propan-2-ylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C17H22N2/c1-11(2)16-10-15(18)6-5-14(16)9-13-4-7-17(19)12(3)8-13/h4-8,10-11H,9,18-19H2,1-3H3 |
Clé InChI |
JDYZAVLIYKMKMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC2=C(C=C(C=C2)N)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)





![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)

![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)
